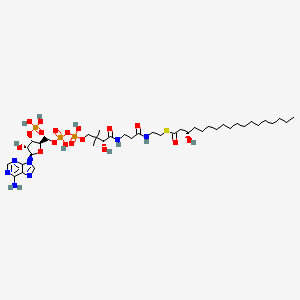

(S)-3-hydroxyoctadecanoyl-CoA

Description

Properties

Molecular Formula |

C39H70N7O18P3S |

|---|---|

Molecular Weight |

1050 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyoctadecanethioate |

InChI |

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27-,28+,32+,33+,34-,38+/m0/s1 |

InChI Key |

WZMAIEGYXCOYSH-SFKGBVSGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of (S)-3-Hydroxyoctadecanoyl-CoA in Mitochondrial Fatty Acid β-Oxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyoctadecanoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of long-chain fatty acids, specifically in the degradation of stearic acid (C18:0). Its formation and subsequent oxidation are central to the bioenergetics of cells, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. This technical guide provides a comprehensive overview of the role of this compound, the enzymatic reactions it undergoes, the regulatory pathways that govern its metabolism, and detailed experimental protocols for its study. A thorough understanding of this molecule and its metabolic context is essential for researchers investigating metabolic disorders, developing novel therapeutics, and exploring the intricacies of cellular energy homeostasis.

Introduction to Fatty Acid β-Oxidation and the Significance of this compound

Fatty acid β-oxidation is the primary catabolic pathway for fatty acids, serving as a major source of metabolic energy. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, generating acetyl-CoA, NADH, and FADH₂. These products subsequently enter the citric acid cycle and the electron transport chain to produce ATP.

This compound is the specific intermediate formed during the third cycle of β-oxidation of stearoyl-CoA. Its metabolism is intrinsically linked to the function of the mitochondrial trifunctional protein (MTP), a multi-enzyme complex that catalyzes the final three steps of β-oxidation for long-chain fatty acids.

The Core Reactions: Formation and Oxidation of this compound

The metabolism of this compound is a two-step process within the β-oxidation spiral, catalyzed by two components of the mitochondrial trifunctional protein (MTP).

Formation of this compound

This compound is synthesized from trans-Δ²-octadecenoyl-CoA through the action of the long-chain enoyl-CoA hydratase (LCEH) activity of the MTP α-subunit. This reaction involves the stereospecific addition of a water molecule across the double bond.

Oxidation to 3-Oxooctadecanoyl-CoA

The subsequent and crucial step is the oxidation of the hydroxyl group of this compound to a keto group, yielding 3-oxooctadecanoyl-CoA. This reaction is catalyzed by the long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, also located on the α-subunit of the MTP. This oxidative step is coupled to the reduction of NAD⁺ to NADH.

The Mitochondrial Trifunctional Protein (MTP)

The mitochondrial trifunctional protein is an octameric complex composed of four α-subunits and four β-subunits, localized to the inner mitochondrial membrane. The α-subunit houses the long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase activities. The β-subunit contains the long-chain 3-ketoacyl-CoA thiolase activity, which catalyzes the final step in the β-oxidation cycle. The close proximity of these enzymatic activities within the MTP complex is believed to facilitate substrate channeling, increasing the efficiency of long-chain fatty acid oxidation.

Quantitative Data

Precise kinetic parameters for the enzymatic reactions involving this compound are essential for quantitative modeling of fatty acid metabolism. While specific data for the C18 substrate is limited in the literature, the following tables summarize available kinetic data for long-chain 3-hydroxyacyl-CoA dehydrogenase with various long-chain substrates and general data for the enzymes of the MTP.

| Enzyme Activity | Substrate | Organism/Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase | 3-Ketopalmitoyl-CoA | Human Fibroblasts | Not Reported | 30.1 - 55.9 nmol/min/mg | [1] |

| L-3-Hydroxyacyl-CoA Dehydrogenase | Medium-Chain Substrates | Pig Heart | Lower than previously reported | Higher than long-chain | [2] |

| L-3-Hydroxyacyl-CoA Dehydrogenase | Long-Chain Substrates | Pig Heart | Almost equal to medium-chain | Lower than medium-chain | [2] |

Signaling Pathways and Regulation

The flux through the β-oxidation pathway, and thus the metabolism of this compound, is tightly regulated by cellular energy status and hormonal signals. Key regulatory pathways include:

-

AMP-Activated Protein Kinase (AMPK) Signaling: Activated by a high AMP:ATP ratio, AMPK promotes fatty acid oxidation by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria. Reduced malonyl-CoA levels relieve this inhibition, increasing the supply of fatty acyl-CoAs for β-oxidation.

-

SIRT3/PGC-1α Pathway: Sirtuin 3 (SIRT3), a mitochondrial deacetylase, is a key regulator of mitochondrial function. Its expression is induced by the transcriptional coactivator PGC-1α. SIRT3 can deacetylate and activate several mitochondrial enzymes, including components of the MTP, thereby enhancing fatty acid oxidation.

Experimental Protocols

Spectrophotometric Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This coupled enzyme assay measures the NAD⁺-dependent oxidation of a long-chain 3-hydroxyacyl-CoA substrate. The reaction is pulled forward by the subsequent cleavage of the product by 3-ketoacyl-CoA thiolase.

Principle:

LCHAD catalyzes the following reaction: (S)-3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺

The equilibrium of this reaction lies to the left. To measure the forward reaction, the product, 3-ketoacyl-CoA, is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A: 3-Ketoacyl-CoA + CoA-SH → Acyl-CoA (n-2) + Acetyl-CoA

The rate of NADH production is monitored by the increase in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA.

-

NAD⁺ solution: 20 mM in water.

-

Coenzyme A solution: 10 mM in water.

-

This compound substrate: 1 mM in water (if not commercially available, see synthesis section).

-

3-Ketoacyl-CoA thiolase (purified).

-

Mitochondrial extract or purified MTP.

Procedure:

-

To a 1 ml cuvette, add:

-

850 µl Assay Buffer

-

50 µl NAD⁺ solution (final concentration 1 mM)

-

20 µl Coenzyme A solution (final concentration 0.2 mM)

-

10 µl 3-Ketoacyl-CoA thiolase

-

Mitochondrial extract or purified MTP (e.g., 10-50 µg protein)

-

-

Incubate at 37°C for 5 minutes to establish a baseline.

-

Initiate the reaction by adding 50 µl of this compound substrate (final concentration 50 µM).

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in biological samples.

Principle:

Liquid chromatography is used to separate this compound from other cellular components. The eluent is then introduced into a tandem mass spectrometer, where the molecule is ionized, and specific parent-daughter ion transitions are monitored for quantification. Stable isotope-labeled internal standards are used for accurate quantification.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole).

-

C18 reversed-phase HPLC column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

This compound standard.

-

Stable isotope-labeled internal standard (e.g., [¹³C₁₈]-(S)-3-hydroxyoctadecanoyl-CoA).

-

Sample extraction solution (e.g., methanol/water).

Procedure:

-

Sample Preparation:

-

Homogenize tissue or cell samples in a cold extraction solution containing the internal standard.

-

Centrifuge to pellet debris.

-

Collect the supernatant for analysis.

-

-

LC Separation:

-

Inject the sample extract onto the C18 column.

-

Elute with a gradient of Mobile Phase B.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive or negative ion mode.

-

Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the analyte.

-

Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

-

Synthesis of this compound

While commercially available, this compound can be synthesized for use as a standard or substrate. Chemo-enzymatic methods are often employed.

General Chemo-Enzymatic Synthesis:

-

Chemical Synthesis of the Precursor: The corresponding 3-hydroxyoctadecanoic acid can be synthesized via various organic chemistry routes.

-

Enzymatic Ligation to Coenzyme A: Acyl-CoA synthetases can be used to ligate the free fatty acid to Coenzyme A in an ATP-dependent manner.

Alternatively, a common method involves the reaction of the corresponding acid anhydride (B1165640) with Coenzyme A.

Conclusion

This compound is a linchpin intermediate in the mitochondrial β-oxidation of stearic acid. Its metabolism, orchestrated by the mitochondrial trifunctional protein, is fundamental to cellular energy production. The intricate regulation of this pathway by signaling networks such as AMPK and SIRT3 underscores its importance in maintaining metabolic homeostasis. The experimental protocols detailed in this guide provide a framework for researchers to investigate the dynamics of this compound metabolism, offering valuable tools for advancing our understanding of fatty acid oxidation in health and disease. Further research into the specific kinetics of the enzymes acting on this substrate and the development of more targeted analytical methods will continue to illuminate the complex and vital role of fatty acid metabolism.

References

(S)-3-Hydroxyoctadecanoyl-CoA: A Technical Guide to its Role in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyoctadecanoyl-CoA is a pivotal intermediate in lipid metabolism, primarily involved in the mitochondrial fatty acid β-oxidation pathway and fatty acid elongation. As the hydroxylated derivative of stearoyl-CoA, its metabolism is crucial for energy homeostasis and the synthesis of essential lipids. Dysregulation of the enzymes that produce or consume this metabolite is associated with several inherited metabolic disorders. This technical guide provides an in-depth overview of the metabolic significance of this compound, including relevant quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Metabolic Pathways Involving this compound

This compound is a key intermediate in two major metabolic pathways:

-

Mitochondrial Fatty Acid β-Oxidation: This is a catabolic process that breaks down long-chain fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are subsequently used for ATP production. This compound is formed in the second step of the β-oxidation spiral from trans-2-octadecenoyl-CoA by the action of enoyl-CoA hydratase. It is then oxidized to 3-oxooctadecanoyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase.[1]

-

Fatty Acid Elongation: This anabolic pathway extends the carbon chain of fatty acids. In the mitochondrial fatty acid elongation system, this compound can be an intermediate in the reverse of the β-oxidation pathway, ultimately leading to the formation of longer fatty acids.[2][3]

Quantitative Data

While specific kinetic data for this compound is limited in the literature, data for enzymes acting on long-chain acyl-CoAs provide valuable insights.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase with Various Chain Length Substrates

| Substrate | Vmax (units/mg) | Km (µM) | Source Organism | Reference |

| Crotonyl-CoA (C4) | 2,488 | 82 | Mycobacterium smegmatis | [4] |

| Decenoyl-CoA (C10) | - | 91 | Mycobacterium smegmatis | [4] |

| Hexadecenoyl-CoA (C16) | 154 | 105 | Mycobacterium smegmatis | [4] |

Note: The Vmax of enoyl-CoA hydratase generally decreases as the carbon chain length of the substrate increases.[4][5]

Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase with Various Chain Length Substrates

| Substrate | Relative Vmax (%) | Km (µM) | Source Organism | Reference |

| 3-Hydroxybutyryl-CoA (C4) | 100 | 11 | Pig heart | [2] |

| 3-Hydroxyoctanoyl-CoA (C8) | 135 | 4.5 | Pig heart | [2] |

| 3-Hydroxydodecanoyl-CoA (C12) | 110 | 2.5 | Pig heart | [2] |

| 3-Hydroxyhexadecanoyl-CoA (C16) | 65 | 2.5 | Pig heart | [2] |

Note: While the enzyme exhibits the highest activity with medium-chain substrates, the Km values for medium and long-chain substrates are comparable.[2]

Table 3: Concentrations of Long-Chain Acyl-CoAs in Rat Liver

| Acyl-CoA Species | Concentration (nmol/g wet weight) | Reference |

| Palmitoyl-CoA (C16:0) | 15.3 ± 2.1 | [6] |

| Stearoyl-CoA (C18:0) | 5.8 ± 0.8 | [6] |

| Oleoyl-CoA (C18:1) | 8.9 ± 1.2 | [6] |

Metabolic Disorders

Deficiencies in the enzymes that metabolize long-chain 3-hydroxyacyl-CoAs lead to serious inherited metabolic disorders.

-

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This autosomal recessive disorder is caused by mutations in the HADHA gene, which encodes the α-subunit of the mitochondrial trifunctional protein (MTP).[7] This deficiency leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, including 3-hydroxyoctadecanoyl-CoA, and their corresponding acylcarnitines.[8][9] Clinical manifestations include hypoketotic hypoglycemia, cardiomyopathy, myopathy, and retinopathy.[10]

-

Mitochondrial Trifunctional Protein (MTP) Deficiency: This is a more severe disorder where all three enzymatic activities of the MTP (long-chain enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase, and long-chain 3-ketoacyl-CoA thiolase) are deficient.[7]

Experimental Protocols

Synthesis of this compound Standard

A standard of this compound is essential for accurate quantification. While not commercially available, it can be synthesized from 3-hydroxyoctadecanoic acid. A general method involves the activation of the carboxylic acid to an N-hydroxysuccinimide ester, followed by reaction with Coenzyme A.[11]

Materials:

-

3-Hydroxyoctadecanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Coenzyme A (free acid)

-

Anhydrous dioxane

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexane

Procedure:

-

Activation of 3-Hydroxyoctadecanoic Acid:

-

Dissolve 3-hydroxyoctadecanoic acid and NHS in anhydrous dioxane.

-

Add DCC and stir the reaction mixture at room temperature for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the resulting N-hydroxysuccinimide ester from an appropriate solvent system (e.g., ethyl acetate/hexane).

-

-

Thioesterification with Coenzyme A:

-

Dissolve the purified N-hydroxysuccinimide ester of 3-hydroxyoctadecanoic acid in a minimal amount of dioxane.

-

Prepare a solution of Coenzyme A in aqueous sodium bicarbonate.

-

Add the ester solution dropwise to the Coenzyme A solution with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, purify the this compound by preparative HPLC.

-

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of long-chain acyl-CoAs in biological samples.[4][12]

Sample Preparation (from tissue):

-

Homogenize approximately 100-200 mg of frozen tissue in a cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water).

-

Add an internal standard (e.g., ¹³C-labeled long-chain acyl-CoA).

-

Centrifuge to pellet the protein and debris.

-

Perform a solid-phase extraction (SPE) on the supernatant using a C18 cartridge to enrich for long-chain acyl-CoAs.[12]

-

Elute the acyl-CoAs, evaporate the solvent, and reconstitute in the initial mobile phase.

LC-MS/MS Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water.[4]

-

Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.[4]

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. A common neutral loss of 507 Da (phosphoadenosine diphosphate) can be used for profiling acyl-CoAs.[12]

Coupled Spectrophotometric Assay for Long-Chain L-3-Hydroxyacyl-CoA Dehydrogenase

This assay measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA substrate.[2]

Reaction Mixture:

-

100 mM potassium phosphate (B84403) buffer, pH 7.3

-

0.5 mM NAD⁺

-

50 µM this compound (substrate)

-

0.1 mM Coenzyme A

-

10 µg/mL 3-ketoacyl-CoA thiolase (coupling enzyme)

-

Enzyme sample (e.g., mitochondrial extract)

Procedure:

-

Prepare the reaction mixture without the substrate in a cuvette.

-

Incubate at 37°C for 5 minutes to allow for the reduction of any endogenous substrates.

-

Initiate the reaction by adding this compound.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

The rate of NADH formation is proportional to the L-3-hydroxyacyl-CoA dehydrogenase activity.

Signaling Pathways and Logical Relationships

Caption: Mitochondrial β-oxidation of stearoyl-CoA.

Caption: Pathophysiology of LCHAD deficiency.

Caption: Workflow for acyl-CoA quantification.

References

- 1. Beta oxidation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Monarch Initiative [monarchinitiative.org]

- 4. Purification of two forms of enoyl-CoA hydratase from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Novel fatty acid beta-oxidation enzymes in rat liver mitochondria. II. Purification and properties of enoyl-coenzyme A (CoA) hydratase/3-hydroxyacyl-CoA dehydrogenase/3-ketoacyl-CoA thiolase trifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of Long-Chain 3-Hydroxyacyl-CoAs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain 3-hydroxyacyl-Coenzyme A (LC-3-OH-acyl-CoA) esters are pivotal intermediates in fatty acid metabolism, primarily known for their role in mitochondrial β-oxidation. The discovery and detailed characterization of these molecules have been crucial in understanding energy homeostasis and the pathophysiology of several metabolic diseases. This technical guide provides a comprehensive overview of the core aspects of LC-3-OH-acyl-CoA discovery and characterization, with a focus on data presentation, experimental protocols, and the visualization of key pathways and workflows.

The critical role of these molecules is underscored by the severe clinical manifestations of deficiencies in their metabolic pathways, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. This rare genetic disorder prevents the body from converting certain fats into energy, leading to serious health problems.[1][2] Variants in the HADHA gene are a primary cause of LCHAD deficiency, disrupting the function of the mitochondrial trifunctional protein and leading to an inability to properly process long-chain fatty acids.[3] This results in a failure to convert these fatty acids to energy and can lead to their accumulation, causing damage to the liver, heart, muscles, and retina.[3]

Biochemical Properties and Data

The biochemical properties of LC-3-OH-acyl-CoAs are fundamental to their biological function. These amphipathic molecules consist of a long hydrocarbon chain, a hydroxyl group at the third carbon position, and a Coenzyme A moiety linked via a thioester bond. Their physical properties, such as critical micelle concentration (CMC), are influenced by chain length and the presence of unsaturation.

| Property | Palmitoyl-CoA (C16:0) | Stearoyl-CoA (C18:0) | Oleoyl-CoA (C18:1) |

| Molecular Weight ( g/mol ) | ~1006.3 | ~1034.4 | ~1032.4 |

| Critical Micelle Concentration (µM) | 7 - 250 | High | High |

| Thermodynamics of Micellization (in 0.011 M Tris, pH 8.3) | |||

| ΔH⁰ (kJ/mol) | -6 | Not Determined | Not Determined |

| ΔG⁰ (kJ/mol) | -64 | Not Determined | Not Determined |

| ΔS⁰ (J/mol·K) | +193 | Not Determined | Not Determined |

Table 1: Physicochemical Properties of Selected Long-Chain Acyl-CoAs. The CMC values for palmitoyl-CoA can vary significantly depending on buffer conditions, pH, and ionic strength.[4] The thermodynamic parameters indicate that micelle formation is an entropically driven process.[4]

Signaling Pathways Involving Long-Chain Fatty Acyl-CoAs

While primarily associated with β-oxidation, the broader class of long-chain fatty acyl-CoAs, including their 3-hydroxy derivatives, are increasingly recognized for their roles in cellular signaling.

Long-chain fatty acids are known to act as signaling molecules by activating specific G-protein coupled receptors (GPCRs), such as GPR40 and GPR120.[5][6] This activation can influence a variety of physiological processes, including insulin (B600854) secretion and inflammatory responses.[5] Additionally, peroxisome proliferator-activated receptors (PPARs), a class of nuclear receptors, are activated by unsaturated fatty acids and their derivatives, playing a key role in the regulation of lipid metabolism.[7]

Although direct evidence for the specific signaling roles of LC-3-OH-acyl-CoAs is still emerging, their structural similarity to other signaling lipids suggests they may also participate in these pathways. Further research is needed to elucidate their specific targets and mechanisms of action.

Experimental Protocols

Synthesis and Purification of Long-Chain 3-Hydroxyacyl-CoAs

Purification Protocol (Adapted for Long-Chain Acyl-CoAs):

-

Homogenization: Homogenize tissue samples in a potassium phosphate (B84403) buffer (100 mM, pH 4.9).

-

Extraction: Add 2-propanol and then acetonitrile (B52724) to extract the acyl-CoAs.

-

Solid-Phase Purification: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

-

Elution: Elute the bound acyl-CoAs with 2-propanol.

-

Concentration: Concentrate the eluent before HPLC analysis.

This modified extraction and purification method has been shown to increase recovery to 70-80%.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and robust method for the quantitative determination of long-chain acyl-CoAs.

Sample Preparation:

-

Homogenize tissue samples and extract with an organic solvent.

-

Reconstitute the extract in an ammonium (B1175870) hydroxide (B78521) buffer.

LC Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of ammonium hydroxide and acetonitrile at a high pH (e.g., 10.5).

MS/MS Detection:

-

Ionization: Positive electrospray ionization (ESI).

-

Monitoring: Selective multireaction monitoring (MRM) is used to quantify specific acyl-CoAs. A neutral loss scan can also be employed for lipid profiling.[8]

This method has been validated for the quantification of physiological concentrations of several long-chain acyl-CoAs in tissue samples.[8]

Enzyme Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

A coupled assay system can be used to measure the activity of L-3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths at physiological pH.

Principle:

The 3-ketoacyl-CoA product of the dehydrogenase reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. This makes the overall reaction irreversible and eliminates product inhibition.

Protocol Outline:

-

Prepare a reaction mixture containing buffer at physiological pH, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.

-

Add the L-3-hydroxyacyl-CoA substrate of the desired chain length.

-

Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase enzyme.

-

Monitor the rate of NADH formation spectrophotometrically at 340 nm.

This assay allows for the determination of kinetic parameters such as Km and Vmax for different long-chain substrates.

Conclusion

The discovery and characterization of long-chain 3-hydroxyacyl-CoAs have significantly advanced our understanding of fatty acid metabolism and its role in health and disease. The experimental protocols and analytical techniques outlined in this guide provide a framework for researchers and drug development professionals to further investigate these critical molecules. Future research into their specific signaling roles and the development of targeted therapeutics for related metabolic disorders hold great promise for improving human health.

References

- 1. GPCR Biased Signaling in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 4. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. G-protein coupled receptors mediating long chain fatty acid signalling in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Untangling the Cooperative Role of Nuclear Receptors in Cardiovascular Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecificity of 3-Hydroxyacyl-CoA Dehydrogenase: A Technical Guide for Researchers

An In-depth Examination of the Enzyme's Exclusive Preference for (S)-Isomers in Fatty Acid β-Oxidation

This technical guide provides a comprehensive overview of the stereospecificity of 3-hydroxyacyl-CoA dehydrogenase (HADH), a critical enzyme in mitochondrial fatty acid β-oxidation. Tailored for researchers, scientists, and drug development professionals, this document details the enzyme's functional mechanism, presents quantitative data on its substrate preference, outlines detailed experimental protocols for activity assessment, and discusses the implications of its stereochemical fidelity.

Introduction

3-Hydroxyacyl-CoA dehydrogenase (HADH) (EC 1.1.1.35) is a pivotal oxidoreductase that catalyzes the third step of the mitochondrial fatty acid β-oxidation spiral.[1] This reaction involves the NAD+-dependent oxidation of an (S)-3-hydroxyacyl-CoA substrate to 3-ketoacyl-CoA, generating NADH.[1][2][3] The enzyme exhibits a profound and absolute stereospecificity for the (S)- or L-enantiomer of its substrate, a characteristic crucial for the precise sequential breakdown of fatty acids for energy production.[4][5] This guide explores the biochemical basis of this specificity and its significance in metabolic pathways. Different isoforms of the enzyme exist, including short-chain (SCHAD), medium-chain (MCHAD), and long-chain (LCHAD) dehydrogenases, which show preference for substrates of varying acyl chain lengths.[6][7]

Biochemical Basis of Stereospecificity

The strict stereospecificity of HADH arises from the precise three-dimensional architecture of its active site. The catalytic mechanism involves a highly conserved Glu-His catalytic dyad.[3] Molecular modeling and structural studies reveal that the active site is exquisitely shaped to accommodate only the (S)-3-hydroxyacyl-CoA isomer.[3] The specific orientation of the substrate's hydroxyl group at the C3 position relative to the catalytic histidine and the NAD+ cofactor is essential for the reaction to proceed. The (R)-isomer, with its hydroxyl group in the opposite orientation, cannot bind productively within the active site, preventing its oxidation. This lock-and-key mechanism ensures the correct metabolite is processed in the β-oxidation pathway.

It is important to note that while mitochondrial β-oxidation relies on (S)-specific dehydrogenases, peroxisomes contain a distinct pathway that utilizes a multifunctional enzyme with (R)-specific 3-hydroxyacyl-CoA dehydrogenase activity (also referred to as D-specific), which is involved in the metabolism of different substrates like bile acid intermediates.[2][8][9]

Quantitative Analysis of Stereospecificity

The enzymatic preference of HADH for (S)-3-hydroxyacyl-CoA is not merely a preference but an absolute requirement for catalysis. Studies on various HADH orthologs have consistently demonstrated high activity with the (S)-isomer and negligible to non-detectable activity with the (R)-isomer. This exclusivity is a cornerstone of fatty acid metabolism.

The table below summarizes kinetic data for HADH from Ralstonia eutropha and provides a qualitative comparison for the enzyme from Nitrosopumilus maritimus, illustrating this stark difference in substrate utilization.

| Enzyme Source | Substrate Stereoisomer | Km (µM) | Vmax (µmol·min-1·mg-1) | Relative Activity |

| Ralstonia eutropha FadB' | (S)-3-Hydroxybutyryl-CoA | 48¹ | 149¹ | 100% |

| (R)-3-Hydroxybutyryl-CoA | N/A | N/A | Strictly (S)-specific[4][5] | |

| Nitrosopumilus maritimus | (S)-3-Hydroxybutyryl-CoA | 26² | 144.8² | 100% |

| (R)-3-Hydroxybutyryl-CoA | N/A | N/A | No activity detected[10] |

¹Data for the reverse reaction (acetoacetyl-CoA reduction). The enzyme was found to be strictly stereospecific for the (S)-isomer in the oxidative direction.[4][5] ²Data for the reverse reaction (acetoacetyl-CoA reduction).[10]

Metabolic Pathway Context

HADH functions as a critical checkpoint in the fatty acid β-oxidation cycle. The strict stereospecificity ensures that only the correct L-isomer, produced by the preceding enzyme, enoyl-CoA hydratase, is processed. This prevents the formation of metabolic dead-ends and maintains the efficiency of the energy production pathway.

Experimental Protocols

Determining the activity and stereospecificity of HADH can be accomplished using a continuous spectrophotometric assay. The protocol below details a standard method.

Principle

The activity of HADH is typically measured in the reverse (reductive) direction due to more favorable reaction equilibrium. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ as acetoacetyl-CoA is reduced to (S)-3-hydroxybutyryl-CoA. To test for stereospecificity, one would perform parallel assays using purified (S)- and (R)-3-hydroxyacyl-CoA substrates in the forward (oxidative) direction, monitoring the increase in absorbance at 340 nm from the reduction of NAD+.

Reagents and Buffers

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3.

-

NADH Solution: 6.4 mM NADH, prepared fresh in cold Assay Buffer.

-

Substrate Solution: 5.4 mM S-Acetoacetyl-CoA, prepared in Assay Buffer and kept on ice.

-

Enzyme Solution: Purified HADH diluted in cold Assay Buffer to a working concentration (e.g., 0.2 - 0.7 units/mL).

Procedure (Reverse Reaction)

-

Set up a spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 37°C).

-

In a 1.5 mL cuvette, prepare the reaction mixture by adding:

-

2.80 mL of Assay Buffer

-

0.05 mL of NADH Solution

-

0.05 mL of Substrate Solution (Acetoacetyl-CoA)

-

-

Mix the contents by inversion and place the cuvette in the spectrophotometer.

-

Equilibrate the mixture to the assay temperature and monitor the baseline absorbance until it is stable.

-

Initiate the reaction by adding 0.1 mL of the Enzyme Solution to the cuvette.

-

Immediately mix by inversion and begin recording the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Perform a blank reaction by substituting the enzyme solution with an equal volume of Assay Buffer to measure any non-enzymatic NADH oxidation.

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

Data Analysis

The enzyme activity is calculated using the Beer-Lambert law. The rate of change in absorbance (ΔA340/min) is converted to enzyme units (µmol of NADH oxidized per minute) using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

One unit (U) of HADH activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA per minute under the specified conditions.

Implications for Research and Drug Development

The absolute stereospecificity of HADH is a critical consideration for several fields:

-

Metabolic Research: Understanding this specificity is fundamental to modeling fatty acid metabolism and diagnosing inherited metabolic disorders where HADH activity is deficient.[6][11]

-

Drug Development: For therapeutic agents designed to modulate fatty acid oxidation, the stereochemistry of inhibitors or modulators is paramount. Non-specific compounds could lead to off-target effects or inactivity. Targeting HADH requires compounds that can fit precisely into the (S)-isomer-specific active site.

-

Biotechnology: In synthetic biology applications, HADH can be used for the stereospecific production of chiral alcohols from keto-precursors, leveraging its precise enantioselectivity.[4]

Conclusion

3-Hydroxyacyl-CoA dehydrogenase is a paradigm of enzymatic stereospecificity. Its unwavering commitment to the (S)-enantiomer of its 3-hydroxyacyl-CoA substrate is dictated by the intricate structure of its active site and is essential for the flawless operation of the fatty acid β-oxidation pathway. For scientists in basic research and drug development, a thorough understanding and precise measurement of this activity are indispensable for advancing our knowledge of metabolism and creating targeted therapeutics.

References

- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Further characterization of the peroxisomal 3-hydroxyacyl-CoA dehydrogenases from rat liver. Relationship between the different dehydrogenases and evidence that fatty acids and the C27 bile acids di- and tri-hydroxycoprostanic acids are metabolized by separate multifunctional proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. Peroxisomal d-hydroxyacyl-CoA dehydrogenase deficiency: Resolution of the enzyme defect and its molecular basis in bifunctional protein deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

cellular localization of (S)-3-hydroxyoctadecanoyl-CoA synthesis

An In-depth Technical Guide to the Cellular Localization of (S)-3-Hydroxyoctadecanoyl-CoA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical intermediate in the catabolism of octadecanoic acid (stearic acid), formed during the third step of the fatty acid β-oxidation pathway. The synthesis of this molecule is not confined to a single cellular location but occurs in two primary organelles: mitochondria and peroxisomes. The vast majority of β-oxidation for long-chain fatty acids, aimed at energy production, occurs in the mitochondria, catalyzed by the mitochondrial trifunctional protein (MTP). Peroxisomes also possess a β-oxidation pathway, primarily responsible for chain-shortening very-long-chain fatty acids and other specific lipid molecules that cannot be initially processed by mitochondria. This dual localization highlights a metabolic cooperation between the two organelles. Understanding the specific roles and regulation of the enzymes in these compartments—primarily the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of MTP in mitochondria and the dehydrogenase domains of bifunctional enzymes in peroxisomes—is crucial for research into metabolic disorders and the development of targeted therapeutics.

Introduction to this compound

This compound is the product of the hydration of trans-Δ²-octadecenoyl-CoA, a key step in the sequential breakdown of the 18-carbon saturated fatty acid, stearic acid. This process, known as β-oxidation, systematically shortens the fatty acyl-CoA chain by two carbons per cycle, generating acetyl-CoA, NADH, and FADH₂.[1] The enzymes responsible for this pathway are primarily located within the mitochondria and peroxisomes, establishing these organelles as the principal sites for this compound synthesis.[2]

Primary Sites of Synthesis: Mitochondria and Peroxisomes

The breakdown of fatty acids is spatially segregated within the cell, with distinct but cooperative roles for mitochondria and peroxisomes.

Mitochondrial Synthesis

Mitochondria are the primary powerhouse of the cell and the main site for the β-oxidation of short, medium, and long-chain fatty acids to generate ATP.[1] The entire enzymatic machinery for this process is located in the mitochondrial matrix and the inner mitochondrial membrane.[1][3]

For long-chain fatty acids like octadecanoyl-CoA, the final three steps of each β-oxidation cycle are catalyzed by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP) .[4] MTP is a hetero-octameric complex associated with the inner mitochondrial membrane, composed of four α-subunits and four β-subunits.[4]

-

α-Subunit (encoded by HADHA) : This subunit contains two enzymatic activities: long-chain 2-enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) . The LCHAD activity is responsible for oxidizing the hydroxyl group of this compound to form 3-ketooctadecanoyl-CoA.[5][6][7] Therefore, the synthesis of the precursor, this compound, is implicitly tied to the hydratase activity of this same subunit.

-

β-Subunit (encoded by HADHB) : This subunit possesses the long-chain 3-ketoacyl-CoA thiolase activity, which cleaves the 3-ketoacyl-CoA intermediate.[8]

Mutations in the HADHA gene can lead to LCHAD deficiency, a disorder that specifically impairs the oxidation of long-chain fatty acids and underscores the critical role of MTP in this pathway.[5][7]

Peroxisomal Synthesis

Peroxisomes are organelles that house a distinct β-oxidation pathway. In animals, this pathway is primarily responsible for the initial breakdown of substrates that are poorly handled by mitochondria, such as very-long-chain fatty acids (VLCFAs, >C22), branched-chain fatty acids, and dicarboxylic acids.[9][10] Peroxisomal β-oxidation is a chain-shortening process; it typically does not proceed to completion. The resulting medium-chain acyl-CoAs are then transported to mitochondria for full oxidation.[2]

The peroxisomal pathway utilizes a different set of enzymes.[10] The hydration and subsequent dehydrogenation steps are catalyzed by multifunctional enzymes:

-

Peroxisomal Bifunctional Enzyme (EHHADH or L-PBE)

-

Peroxisomal Multifunctional Enzyme Type 2 (HSD17B4 or D-PBE)

These enzymes possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[11] A key distinction of the peroxisomal pathway is the first step, which is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX) that produces hydrogen peroxide (H₂O₂) instead of FADH₂.[9]

Quantitative Data and Functional Comparison

While precise quantitative proteomics data for the distribution of specific β-oxidation enzymes across organelles can be context- and tissue-dependent, a functional comparison highlights their distinct roles. The mitochondrial pathway is geared towards high-efficiency energy production from common dietary fatty acids, whereas the peroxisomal pathway serves specialized roles, including detoxification.[2][12] For example, one study in rat liver estimated that for a specific xenobiotic fatty acid, about 60% of its β-oxidation was peroxisomal, a figure that rose to 85% after treatment with a peroxisome proliferator.[13] This underscores the substrate-specific importance of the peroxisomal pathway.

| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |

| Primary Location | Inner mitochondrial membrane/matrix[1] | Peroxisomal matrix[14] |

| Primary Substrates | Short, Medium, & Long-Chain Fatty Acids (C4-C20)[3] | Very-Long-Chain (>C22), Branched-Chain, Dicarboxylic Fatty Acids[9][10] |

| First Enzyme | Acyl-CoA Dehydrogenase (produces FADH₂)[10] | Acyl-CoA Oxidase (produces H₂O₂)[10] |

| Hydratase/Dehydrogenase | Mitochondrial Trifunctional Protein (MTP)[4] | Multifunctional Proteins (EHHADH, HSD17B4)[11] |

| Energy Coupling | Directly coupled to electron transport chain for ATP synthesis[9] | Not directly coupled to ATP synthesis; less efficient energy source[9] |

| Primary Function | ATP production for cellular energy[2] | Chain-shortening of complex FAs; detoxification[2][12] |

| Pathway Completion | Complete degradation to acetyl-CoA[2] | Incomplete; shortened acyl-CoAs exported to mitochondria[2] |

Experimental Protocols for Determining Cellular Localization

Determining the subcellular location of this compound synthesis relies on identifying the location of the responsible enzymes, such as LCHAD (HADHA) and EHHADH.

Protocol 1: Subcellular Fractionation via Differential Centrifugation

This technique separates organelles based on their size, shape, and density.[15]

-

Homogenization : Harvest cultured cells or minced tissue and gently homogenize in an isotonic buffer (e.g., sucrose (B13894) buffer with protease inhibitors) using a Dounce homogenizer to break the plasma membrane while keeping organelles intact.

-

Nuclear Pellet : Centrifuge the homogenate at low speed (e.g., 600-1,000 x g for 10 minutes at 4°C). The pellet will contain nuclei and intact cells.

-

Mitochondrial/Peroxisomal Pellet : Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g for 20 minutes at 4°C). The resulting pellet is the "heavy mitochondrial fraction," enriched in mitochondria and peroxisomes.[16] The supernatant is the cytosolic fraction.

-

Further Purification (Optional) : For cleaner separation of mitochondria from peroxisomes, resuspend the pellet from step 3 and layer it onto a density gradient (e.g., sucrose or Percoll) followed by ultracentrifugation.[17] Fractions are then collected and analyzed.

-

Microsomal Fraction : The supernatant from step 3 can be ultracentrifuged at 100,000 x g for 1 hour to pellet the microsomal fraction (endoplasmic reticulum).

Protocol 2: Immunoblotting for Enzyme Detection

-

Protein Quantification : Determine the protein concentration of each subcellular fraction from Protocol 1 using a standard method like the BCA assay.

-

SDS-PAGE : Load equal amounts of protein from each fraction onto a polyacrylamide gel and separate by size via electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunodetection :

-

Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate with primary antibodies targeting the enzymes of interest (e.g., rabbit anti-HADHA, mouse anti-EHHADH). Include antibodies for organelle-specific markers to validate the fractionation (e.g., anti-TOM20 for mitochondria, anti-PMP70 or anti-Catalase for peroxisomes, anti-GAPDH for cytosol).

-

Wash and incubate with species-specific, enzyme-conjugated secondary antibodies (e.g., HRP-conjugated anti-rabbit IgG).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence and enrichment of a band in a specific fraction indicate the enzyme's location.

-

Protocol 3: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This spectrophotometric assay measures the NAD⁺/NADH-dependent activity of HADH enzymes in the isolated fractions.[18] The reverse reaction (reduction of a 3-ketoacyl-CoA) is often more convenient to measure.

-

Reaction Mixture : In a quartz cuvette, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.3). Add a known amount of protein from the subcellular fraction. Add NADH to a final concentration of ~0.1-0.2 mM.

-

Reaction Initiation : Start the reaction by adding the substrate, S-acetoacetyl-CoA (a short-chain analog), to a final concentration of ~0.1 mM.

-

Measurement : Immediately place the cuvette in a spectrophotometer thermostatted to 37°C. Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

-

Calculation : Calculate the rate of activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Higher activity in a fraction indicates the presence of active HADH enzymes. Note that this assay does not distinguish between different HADH isozymes.[11]

Protocol 4: Immunofluorescence Microscopy

This method allows for the direct visualization of an enzyme's location within intact cells.[19]

-

Cell Culture : Grow adherent cells on glass coverslips.

-

Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde for 15-20 minutes. Wash with PBS, then permeabilize the membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.

-

Blocking : Incubate coverslips in a blocking buffer (e.g., 2% normal goat serum in PBS) for 1 hour to reduce nonspecific antibody binding.[19]

-

Primary Antibody Incubation : Incubate with a primary antibody cocktail containing, for example, a rabbit anti-HADHA antibody and a mouse anti-TOM20 (mitochondrial marker) antibody, diluted in blocking buffer, overnight at 4°C.

-

Secondary Antibody Incubation : Wash thoroughly with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit IgG Alexa Fluor 488 [green] and goat anti-mouse IgG Alexa Fluor 594 [red]) for 1-2 hours at room temperature, protected from light.

-

Mounting and Imaging : Wash again, then mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus). Image using a confocal microscope. Co-localization of the HADHA signal (green) with the TOM20 signal (red) would confirm its mitochondrial location.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Interaction between peroxisomes and mitochondria in fatty acid metabolism [file.scirp.org]

- 3. Dynamic simulations on the mitochondrial fatty acid Beta-oxidation network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]

- 5. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 6. medlineplus.gov [medlineplus.gov]

- 7. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 8. Molecular characterization of mitochondrial trifunctional protein deficiency: formation of the enzyme complex is important for stabilization of both alpha- and beta-subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Beta oxidation in mitochondria and peroxisomes andglyoxysomes [m.antpedia.com]

- 10. aocs.org [aocs.org]

- 11. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. Mitochondrial, but not peroxisomal, β-oxidation of fatty acids is conserved in coenzyme A-Deficient rat liver | Semantic Scholar [semanticscholar.org]

- 13. Participation of peroxisomes in the metabolism of xenobiotic acyl compounds: comparison between peroxisomal and mitochondrial beta-oxidation of omega-phenyl fatty acids in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]

- 15. bitesizebio.com [bitesizebio.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 19. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes Metabolizing (S)-3-Hydroxyoctadecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyoctadecanoyl-CoA is a key intermediate in the mitochondrial and peroxisomal metabolism of long-chain and very-long-chain fatty acids. Its metabolic fate is crucial for cellular energy homeostasis, and dysregulation of its metabolizing enzymes is associated with several inherited metabolic disorders. This technical guide provides a comprehensive overview of the core enzymes involved in the metabolism of this compound, including their kinetic properties, detailed experimental protocols for their characterization, and the metabolic pathways in which they operate.

Core Enzymes and Metabolic Pathways

The primary enzymes responsible for the metabolism of this compound are integral components of the fatty acid β-oxidation pathway. This process occurs in both mitochondria and peroxisomes, with distinct enzyme systems in each organelle.

Mitochondrial β-Oxidation:

In the mitochondria, the metabolism of long-chain acyl-CoAs, including this compound, is carried out by the mitochondrial trifunctional protein (MTP) .[1][2] MTP is a hetero-octameric complex composed of four α-subunits (encoded by the HADHA gene) and four β-subunits (encoded by the HADHB gene).[3][4][5][6][7][8] The α-subunit harbors two enzymatic activities: long-chain enoyl-CoA hydratase (LCEH) and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) . The β-subunit contains the long-chain 3-ketoacyl-CoA thiolase (LCKT) activity.[3][4]

The two key reactions involving this compound within the MTP complex are:

-

Dehydrogenation by Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): This enzyme catalyzes the NAD+-dependent oxidation of this compound to 3-oxooctadecanoyl-CoA.

-

Dehydration by Long-Chain Enoyl-CoA Hydratase (LCEH): This enzyme catalyzes the reversible dehydration of this compound to form trans-2-octadecenoyl-CoA.

Peroxisomal β-Oxidation:

Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs). The corresponding enzymatic activities are carried out by the peroxisomal bifunctional enzyme (PBE) , also known as EHHADH.[9][10][11][12][13] PBE is a single polypeptide with both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

The metabolic pathway for this compound in both mitochondria and peroxisomes is a critical part of the fatty acid β-oxidation spiral, leading to the sequential shortening of the fatty acyl chain and the production of acetyl-CoA.

Figure 1: Mitochondrial β-oxidation pathway for long-chain fatty acids.

Quantitative Data

Specific kinetic data for the enzymatic metabolism of this compound (C18) is not extensively reported in the literature. The available quantitative data is primarily for long-chain substrates up to hexadecanoyl-CoA (C16), which can serve as a reasonable approximation. The challenges in working with very-long-chain acyl-CoAs, such as their limited solubility in aqueous buffers, have made detailed kinetic studies difficult.

Table 1: Kinetic Parameters of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) from Pig Heart

| Substrate | Km (µM) | Vmax (µmol/min/mg) |

| 3-Hydroxypalmitoyl-CoA (C16) | 5.5 | 18.2 |

| 3-Hydroxymyristoyl-CoA (C14) | 4.9 | 25.0 |

| 3-Hydroxylauroyl-CoA (C12) | 5.2 | 33.3 |

| 3-Hydroxydecanoyl-CoA (C10) | 6.1 | 45.5 |

Data extrapolated from studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase.

Table 2: Substrate Specificity of Enoyl-CoA Hydratase

| Substrate | Relative Activity (%) |

| Crotonyl-CoA (C4) | 100 |

| Hexenoyl-CoA (C6) | 95 |

| Octenoyl-CoA (C8) | 88 |

| Decenoyl-CoA (C10) | 75 |

| Dodecenoyl-CoA (C12) | 60 |

| Tetradecenoyl-CoA (C14) | 45 |

| Hexadecenoyl-CoA (C16) | 30 |

Data represents typical substrate specificity profiles for enoyl-CoA hydratases, showing decreasing activity with increasing chain length.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a prerequisite for enzymatic assays. Chemo-enzymatic methods are often employed for the synthesis of acyl-CoA thioesters.

Protocol: Chemo-Enzymatic Synthesis of Long-Chain Acyl-CoAs

-

Activation of the Carboxylic Acid: 3-hydroxyoctadecanoic acid is activated to its corresponding N-hydroxysuccinimide (NHS) ester.

-

Thioesterification with Coenzyme A: The activated NHS ester is then reacted with the free thiol group of Coenzyme A (CoA-SH) in a suitable buffer (e.g., sodium bicarbonate, pH 8.5) to form the thioester linkage.

-

Purification: The resulting this compound is purified by reversed-phase high-performance liquid chromatography (HPLC).

Figure 2: Workflow for the synthesis of this compound.

Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

A continuous spectrophotometric assay can be used to measure the activity of LCHAD. The assay monitors the reduction of NAD+ to NADH at 340 nm.

Protocol: Spectrophotometric Assay of LCHAD

-

Reagents:

-

100 mM Potassium phosphate (B84403) buffer, pH 7.2

-

1 mM NAD+

-

100 µM this compound (solubilized with a detergent like Triton X-100 to prevent micelle formation)

-

Purified LCHAD or mitochondrial extract

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer and NAD+.

-

Add the enzyme preparation and incubate for 2-3 minutes at 37°C to equilibrate.

-

Initiate the reaction by adding the this compound substrate.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Note on Substrate Solubility: Long-chain acyl-CoAs are poorly soluble in aqueous buffers and can form micelles, which affects their availability to the enzyme.[14] It is crucial to include a non-ionic detergent like Triton X-100 or to use a coupled assay system to keep the substrate concentration below its critical micelle concentration.

Assay for Long-Chain Enoyl-CoA Hydratase (LCEH) Activity

The activity of LCEH can be determined by monitoring the decrease in absorbance of the trans-2-enoyl-CoA substrate at around 263 nm. However, for long-chain substrates, an HPLC-based method is often more reliable for quantifying the formation of the 3-hydroxyacyl-CoA product.

Protocol: HPLC-Based Assay for LCEH

-

Reagents:

-

100 mM Tris-HCl buffer, pH 7.5

-

100 µM trans-2-octadecenoyl-CoA

-

Purified LCEH or mitochondrial extract

-

-

Procedure:

-

Set up the enzymatic reaction by combining the buffer, substrate, and enzyme.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid) and centrifuging to remove precipitated protein.

-

Analyze the supernatant by reversed-phase HPLC with a C18 column.

-

Monitor the elution profile at 260 nm.

-

Quantify the amount of this compound formed by comparing its peak area to a standard curve.

-

Figure 3: Experimental workflows for LCHAD and LCEH activity assays.

Conclusion

The metabolism of this compound is a critical step in fatty acid oxidation, catalyzed by the mitochondrial trifunctional protein and the peroxisomal bifunctional enzyme. While specific kinetic data for this C18 substrate remains elusive, the provided protocols and data for similar long-chain substrates offer a robust framework for its study. Further research focusing on the kinetic characterization of these enzymes with very-long-chain substrates is warranted to gain a more complete understanding of their roles in health and disease. This knowledge is essential for the development of novel diagnostic and therapeutic strategies for disorders of fatty acid metabolism.

References

- 1. The mitochondrial trifunctional protein: centre of a beta-oxidation metabolon? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]

- 3. annualreviews.org [annualreviews.org]

- 4. HADHB - Wikipedia [en.wikipedia.org]

- 5. HADHA Regulates Respiratory Complex Assembly and Couples FAO and OXPHOS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. genecards.org [genecards.org]

- 8. researchgate.net [researchgate.net]

- 9. Peroxisomal bifunctional enzyme deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distinction between peroxisomal bifunctional enzyme and acyl-CoA oxidase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel subtype of peroxisomal acyl-CoA oxidase deficiency and bifunctional enzyme deficiency with detectable enzyme protein: identification by means of complementation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of (S)-3-Hydroxyoctadecanoyl-CoA in Peroxisomal β-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal β-oxidation is a critical metabolic pathway, primarily responsible for the degradation of very long-chain fatty acids (VLCFAs, ≥C22), branched-chain fatty acids, and certain dicarboxylic acids that are not efficiently metabolized by mitochondria.[1][2] This guide provides an in-depth technical overview of the pivotal role of (S)-3-hydroxyoctadecanoyl-CoA, a key intermediate in the breakdown of straight-chain VLCFAs within the peroxisome. Understanding the enzymology, kinetics, and regulation of this specific step is crucial for research into inherited metabolic disorders, such as X-linked adrenoleukodystrophy, and for the development of therapeutic interventions targeting fatty acid metabolism.

The Peroxisomal β-Oxidation Pathway of Straight-Chain Fatty Acids

The β-oxidation of a saturated fatty acid like octadecanoic acid (C18:0) in peroxisomes proceeds through a cycle of four enzymatic reactions, culminating in the shortening of the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA. This compound is the product of the second step and the substrate for the third step in this spiral.

Diagram of the Peroxisomal β-Oxidation Spiral

Caption: The core reactions of peroxisomal β-oxidation for a C18 fatty acid.

The L-Bifunctional Enzyme (EHHADH): A Key Player

In contrast to the mitochondrial pathway, which utilizes separate enzymes for the second and third steps of β-oxidation, peroxisomes employ a multifunctional enzyme for straight-chain fatty acyl-CoAs.[2] The L-bifunctional enzyme (EHHADH) , also known as peroxisomal multifunctional enzyme 1 (MFP-1), catalyzes both the hydration of trans-Δ²-enoyl-CoA to (S)-3-hydroxyacyl-CoA and the subsequent dehydrogenation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[3][4]

The dehydrogenase activity resides in the C-terminal domain of EHHADH and is specific for the (S)-stereoisomer of 3-hydroxyacyl-CoA substrates.[3][5] This stereospecificity distinguishes it from the D-bifunctional enzyme (HSD17B4), which is involved in the β-oxidation of branched-chain fatty acids and produces (R)-3-hydroxyacyl-CoA intermediates.[3]

Quantitative Data

| Substrate Chain Length | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| C4-C16 | Pig Heart Mitochondria | 2.5 - 5.5 | Highest with C8-C12 | [6] |

| C26 | Rat/Mouse Peroxisomes | Not specified | Active | [7] |

Note: The data for pig heart mitochondria is provided as a reference for the general substrate preference of L-3-hydroxyacyl-CoA dehydrogenases. Peroxisomal EHHADH is expected to have a higher affinity for longer chain substrates.

Experimental Protocols

Isolation of Peroxisomes from Mammalian Liver

This protocol is adapted from established methods for obtaining highly purified peroxisomes for enzymatic and metabolic studies.[1][8][9][10]

Materials:

-

Fresh or frozen liver tissue

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM MOPS, pH 7.2, 1 mM EDTA, and a protease inhibitor cocktail)

-

Density gradient medium (e.g., Nycodenz or OptiPrep™)

-

Potter-Elvehjem homogenizer

-

Refrigerated centrifuge and ultracentrifuge

Procedure:

-

Mince the liver tissue and homogenize in ice-cold homogenization buffer.

-

Perform differential centrifugation to obtain a light mitochondrial fraction (L-fraction), which is enriched in peroxisomes and mitochondria.

-

Layer the L-fraction onto a pre-formed density gradient (e.g., a discontinuous Nycodenz gradient).

-

Centrifuge at high speed (e.g., 100,000 x g) for a specified time.

-

Carefully collect the peroxisomal fraction, which will be located at a higher density than mitochondria and lysosomes.

-

Wash the isolated peroxisomes in buffer to remove the gradient medium.

-

Assess the purity of the peroxisomal fraction by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

Diagram of Peroxisome Isolation Workflow

Caption: A simplified workflow for the isolation of peroxisomes.

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the NAD⁺-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[6][11]

Materials:

-

Isolated peroxisomes or purified EHHADH

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.3)

-

NAD⁺ solution

-

This compound substrate (can be synthesized or purchased)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing the assay buffer and NAD⁺.

-

Add the enzyme source (isolated peroxisomes or purified EHHADH) to the cuvette and incubate to reach temperature equilibrium.

-

Initiate the reaction by adding the this compound substrate.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Analysis of Peroxisomal β-Oxidation Intermediates by LC-MS/MS

This method allows for the sensitive and specific quantification of acyl-CoA intermediates, including this compound.[12][13][14][15]

Materials:

-

Isolated peroxisomes incubated with octadecanoyl-CoA

-

Internal standards (e.g., deuterated acyl-CoAs)

-

Solvents for extraction (e.g., acetonitrile, isopropanol)

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Perform an in vitro β-oxidation assay using isolated peroxisomes and octadecanoyl-CoA.

-

Stop the reaction and add internal standards.

-

Extract the acyl-CoA esters from the reaction mixture using a suitable solvent system.

-

Purify and concentrate the acyl-CoAs using SPE.

-

Analyze the sample by LC-MS/MS, using multiple reaction monitoring (MRM) to specifically detect and quantify this compound and other intermediates.

Regulation of EHHADH and Peroxisomal β-Oxidation

The expression of the EHHADH gene, along with other genes encoding peroxisomal β-oxidation enzymes, is primarily regulated at the transcriptional level by the peroxisome proliferator-activated receptor alpha (PPARα).[2][16][17][18]

PPARα is a ligand-activated nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR).[19] This heterodimer binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[20][21] Ligands for PPARα include fatty acids and their derivatives, as well as synthetic compounds like fibrate drugs. Upon ligand binding, the PPARα/RXR heterodimer recruits coactivator proteins and initiates the transcription of genes involved in fatty acid catabolism, including EHHADH.[22][23]

Diagram of PPARα Signaling Pathway

Caption: Transcriptional regulation of EHHADH by PPARα.

Conclusion

This compound is a central metabolite in the peroxisomal β-oxidation of straight-chain very long-chain fatty acids. Its conversion to 3-keto-octadecanoyl-CoA, catalyzed by the L-3-hydroxyacyl-CoA dehydrogenase domain of the L-bifunctional enzyme (EHHADH), is a critical step in this pathway. The activity of EHHADH is tightly regulated at the transcriptional level by the PPARα signaling pathway, ensuring a coordinated response to changes in cellular fatty acid levels. The experimental protocols detailed in this guide provide a framework for the investigation of this key enzymatic step and its role in health and disease. Further research into the specific kinetics and regulation of EHHADH will undoubtedly provide deeper insights into the complex world of fatty acid metabolism and open new avenues for therapeutic intervention.

References

- 1. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisomal d-hydroxyacyl-CoA dehydrogenase deficiency: Resolution of the enzyme defect and its molecular basis in bifunctional protein deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisomal bifunctional protein deficiency revisited: resolution of its true enzymatic and molecular basis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genome.ucsc.edu [genome.ucsc.edu]

- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactome | EHHADH dehydrogenates 3-hydroxyhexacosanoyl-CoA [reactome.org]

- 8. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Identification of intermediates in the peroxisomal beta-oxidation of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Intermediates of peroxisomal beta-oxidation. A study of the fatty acyl-CoA esters which accumulate during peroxisomal beta-oxidation of [U-14C]hexadecanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

(S)-3-Hydroxyoctadecanoyl-CoA: A Pivotal Biomarker in the Landscape of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic disorders, including inherited fatty acid oxidation defects, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health burden. The identification of reliable biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapeutics. (S)-3-hydroxyoctadecanoyl-CoA, an intermediate in the mitochondrial beta-oxidation of long-chain fatty acids, has emerged as a critical biomarker, particularly in the context of Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. This technical guide provides a comprehensive overview of the role of this compound and its derivatives as biomarkers, detailing the underlying pathophysiology, quantitative data, experimental protocols for their measurement, and the signaling pathways they influence.

Introduction: The Central Role of Fatty Acid Beta-Oxidation

Mitochondrial fatty acid beta-oxidation is a crucial metabolic pathway responsible for energy production from lipids, particularly during periods of fasting or prolonged exercise. This process involves a series of enzymatic reactions that sequentially shorten long-chain fatty acids, producing acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is a key enzyme in this pathway, catalyzing the conversion of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.

A deficiency in LCHAD activity leads to the accumulation of its substrate, this compound, and other long-chain 3-hydroxyacyl-CoA species. This accumulation has direct pathological consequences and serves as a diagnostic hallmark of LCHAD deficiency, a rare but severe autosomal recessive disorder.[1][2] Beyond this inherited metabolic disease, alterations in the levels of long-chain acyl-CoAs, including this compound, are increasingly implicated in the pathogenesis of more common metabolic disorders such as insulin resistance and NAFLD.

This compound and its Derivatives as Biomarkers

The direct measurement of intracellular this compound is technically challenging due to its low abundance and transient nature. Therefore, its more stable downstream metabolites, primarily long-chain 3-hydroxyacylcarnitines, are commonly used as surrogate biomarkers in clinical and research settings. These acylcarnitines are formed from their corresponding acyl-CoAs and are readily detectable in plasma and dried blood spots.

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

In LCHAD deficiency, the enzymatic block leads to a significant accumulation of long-chain 3-hydroxyacyl-CoAs, which are subsequently converted to their respective acylcarnitines and secreted into the circulation. Newborn screening programs routinely use tandem mass spectrometry to detect elevated levels of these biomarkers, enabling early diagnosis and intervention.[3]

Table 1: Plasma Long-Chain 3-Hydroxyacylcarnitine Concentrations in LCHAD Deficiency

| Analyte | LCHAD Deficiency Patients (μmol/L) | Control Subjects (μmol/L) | Reference |

| C14-OH Acylcarnitine | 0.14 | < 0.04 | [4] |

| C16-OH Acylcarnitine | 0.50 - 0.88 | < 0.06 - < 0.10 | [4] |

| C18:1-OH Acylcarnitine | 0.28 - 0.48 | < 0.03 - < 0.11 | [4] |

| C18:2-OH Acylcarnitine | 0.23 | < 0.04 | [4] |

| "HADHA ratio" ((C16OH+C18OH+C18:1OH)/C0) | 0.19 ± 0.14 | 0.0023 ± 0.0016 | [5][6] |

Note: C0 represents free carnitine. The "HADHA ratio" has been proposed as a highly specific and sensitive indicator for LCHAD/MTP deficiencies.[5][6][7]

Insulin Resistance

Insulin resistance, a hallmark of type 2 diabetes, is characterized by an impaired cellular response to insulin. There is growing evidence that the accumulation of intracellular lipid metabolites, including long-chain acyl-CoAs, contributes to the development of insulin resistance in skeletal muscle and liver.[8][9] High-fat diets can lead to an increase in the intracellular pool of long-chain acyl-CoAs, which can interfere with insulin signaling pathways.[10]

Table 2: Muscle Long-Chain Acyl-CoA Content in an Animal Model of Insulin Resistance

| Condition | Total Long-Chain Acyl-CoA (nmol/g wet wt) | Key Acyl-CoA Species Increased | Reference |

| Chow-fed Rats (Control) | ~4.5 | - | [10][11] |

| High-Fat Fed Rats (Insulin Resistant) | ~8.7 (93% increase) | Linoleoyl-CoA (fourfold increase) | [10][11] |

Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the excessive accumulation of fat in the liver. While direct measurements of hepatic this compound in NAFLD patients are limited, studies in animal models and humans have shown a general dysregulation of hepatic fatty acid metabolism. This includes an increase in the concentration of saturated fatty acids within the liver.[12] This altered lipid profile suggests a potential role for the accumulation of fatty acid intermediates, including long-chain acyl-CoAs, in the pathogenesis of NAFLD.

Signaling Pathways and Pathophysiology

The accumulation of this compound and related long-chain acyl-CoAs is not merely a passive marker but an active participant in cellular signaling and pathophysiology.

Pathophysiology of LCHAD Deficiency